![molecular formula C18H16NNaO5 B12510050 sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is a complex organic compound that features a sodium ion coordinated to a benzoate moiety, which is further linked to a 3-(3,4-dimethoxyphenyl)prop-2-enoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate typically involves the following steps:
Formation of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride: This is achieved by reacting 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting acyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the amide linkage.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or amides.
Aplicaciones Científicas De Investigación
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyhydrocinnamic acid
Uniqueness
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C18H16NNaO5 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1 |
Clave InChI |
KZGHWWBBHZLTTA-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


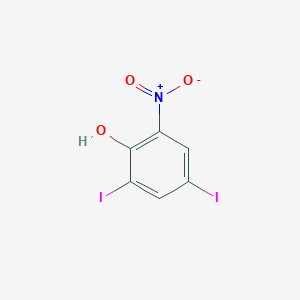
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
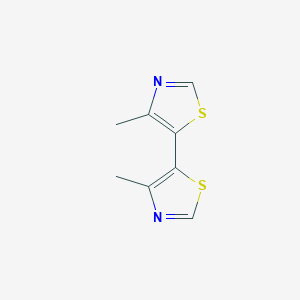
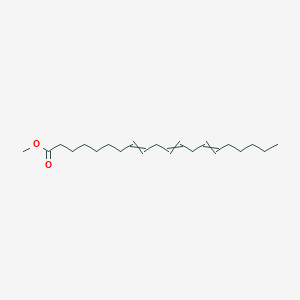
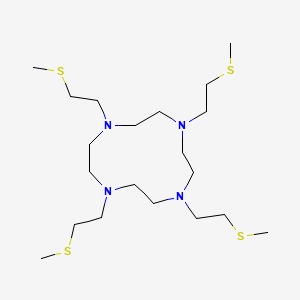
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)
![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
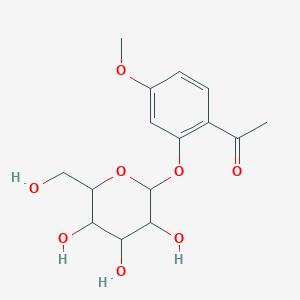
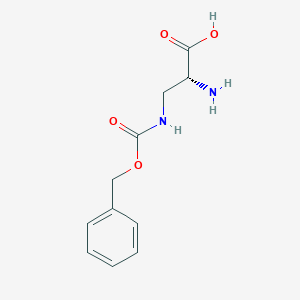
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)

